(2E)-2-[(5-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-6,7-dimethoxy-1,3-benzodioxol-4-yl)methylidene]hydrazinecarbothioamide
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Overview
Description
[(E)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]THIOUREA is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dihydro-1,2-oxazole ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the 4-chlorophenyl-4,5-dihydro-1,2-oxazole intermediate, followed by its coupling with a benzodioxole derivative. The final step involves the formation of the thiourea moiety through a condensation reaction under controlled conditions, such as specific temperature and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[(E)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound .
Scientific Research Applications
[(E)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]THIOUREA has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(E)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- [(E)-[(5-{[3-(4-BROMOPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]THIOUREA
- [(E)-[(5-{[3-(4-FLUOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]THIOUREA
Uniqueness
[(E)-[(5-{[3-(4-CHLOROPHENYL)-4,5-DIHYDRO-1,2-OXAZOL-5-YL]METHYL}-6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-4-YL)METHYLIDENE]AMINO]THIOUREA stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its chlorophenyl group, in particular, may enhance its biological activity compared to similar compounds.
Properties
Molecular Formula |
C21H21ClN4O5S |
---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
[(E)-[5-[[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl]-6,7-dimethoxy-1,3-benzodioxol-4-yl]methylideneamino]thiourea |
InChI |
InChI=1S/C21H21ClN4O5S/c1-27-17-14(7-13-8-16(26-31-13)11-3-5-12(22)6-4-11)15(9-24-25-21(23)32)18-20(19(17)28-2)30-10-29-18/h3-6,9,13H,7-8,10H2,1-2H3,(H3,23,25,32)/b24-9+ |
InChI Key |
VZSDZIQHJHBZLJ-PGGKNCGUSA-N |
Isomeric SMILES |
COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)/C=N/NC(=S)N)OCO2)OC |
Canonical SMILES |
COC1=C(C2=C(C(=C1CC3CC(=NO3)C4=CC=C(C=C4)Cl)C=NNC(=S)N)OCO2)OC |
Origin of Product |
United States |
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